molecular formula C10H14BrN B14351853 Benzenamine, 2-bromo-N,N-diethyl- CAS No. 90944-48-2

Benzenamine, 2-bromo-N,N-diethyl-

Cat. No.: B14351853
CAS No.: 90944-48-2
M. Wt: 228.13 g/mol
InChI Key: JVJKMLRIMWPFHK-UHFFFAOYSA-N
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Description

Benzenamine, 2-bromo-N,N-diethyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the second position of the benzene ring and two diethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-bromo-N,N-diethyl- typically involves the bromination of N,N-diethylbenzenamine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is usually conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of Benzenamine, 2-bromo-N,N-diethyl- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-bromo-N,N-diethyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used, often in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.

Major Products Formed

    Substitution: Products include N,N-diethylbenzenamine derivatives with different substituents replacing the bromine atom.

    Oxidation: Products can include nitro compounds, quinones, or other oxidized derivatives.

    Reduction: The primary product is N,N-diethylbenzenamine.

Scientific Research Applications

Benzenamine, 2-bromo-N,N-diethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Benzenamine, 2-bromo-N,N-diethyl- can be compared with other similar compounds such as:

    Benzenamine, 2-chloro-N,N-diethyl-: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

    Benzenamine, 2-bromo-N,N-dimethyl-: Similar but with dimethyl groups instead of diethyl groups. This affects its solubility and reactivity.

    Aniline: The parent compound without any substituents. It is less reactive and has different applications.

Properties

90944-48-2

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-bromo-N,N-diethylaniline

InChI

InChI=1S/C10H14BrN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3

InChI Key

JVJKMLRIMWPFHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1Br

Origin of Product

United States

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